![molecular formula C18H15F5N2O B4034165 (4-BENZYLPIPERAZINO)(2,3,4,5,6-PENTAFLUOROPHENYL)METHANONE](/img/structure/B4034165.png)
(4-BENZYLPIPERAZINO)(2,3,4,5,6-PENTAFLUOROPHENYL)METHANONE
Overview
Description
(4-BENZYLPIPERAZINO)(2,3,4,5,6-PENTAFLUOROPHENYL)METHANONE is a complex organic compound that features a piperazine ring substituted with a benzyl group and a methanone group attached to a pentafluorophenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-BENZYLPIPERAZINO)(2,3,4,5,6-PENTAFLUOROPHENYL)METHANONE typically involves the reaction of 4-benzylpiperazine with 2,3,4,5,6-pentafluorobenzoyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane or chloroform, and the reaction is often catalyzed by a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(4-BENZYLPIPERAZINO)(2,3,4,5,6-PENTAFLUOROPHENYL)METHANONE undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the pentafluorophenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The methanone group can be reduced to an alcohol or oxidized to a carboxylic acid.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines or thiols for substitution reactions, reducing agents like lithium aluminum hydride for reduction, and oxidizing agents such as potassium permanganate for oxidation. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while reduction and oxidation reactions can produce alcohols or carboxylic acids, respectively .
Scientific Research Applications
Chemistry
In chemistry, (4-BENZYLPIPERAZINO)(2,3,4,5,6-PENTAFLUOROPHENYL)METHANONE is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
Its piperazine ring is a common motif in many pharmaceuticals, and the pentafluorophenyl group can enhance the compound’s bioavailability and metabolic stability .
Industry
Industrially, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for use in coatings, adhesives, and other high-performance applications .
Mechanism of Action
The mechanism of action of (4-BENZYLPIPERAZINO)(2,3,4,5,6-PENTAFLUOROPHENYL)METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can interact with various biological targets, while the pentafluorophenyl group can enhance binding affinity and selectivity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
(4-Methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone: This compound features a similar piperazine ring but with different substituents, leading to distinct chemical and biological properties.
Benzylpiperazine (BZP): A simpler piperazine derivative with stimulant properties, used recreationally and in research.
Uniqueness
(4-BENZYLPIPERAZINO)(2,3,4,5,6-PENTAFLUOROPHENYL)METHANONE is unique due to the presence of the pentafluorophenyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring high stability and specific interactions with biological targets .
Properties
IUPAC Name |
(4-benzylpiperazin-1-yl)-(2,3,4,5,6-pentafluorophenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F5N2O/c19-13-12(14(20)16(22)17(23)15(13)21)18(26)25-8-6-24(7-9-25)10-11-4-2-1-3-5-11/h1-5H,6-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHAJPJRAADZULY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=C(C(=C(C(=C3F)F)F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F5N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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